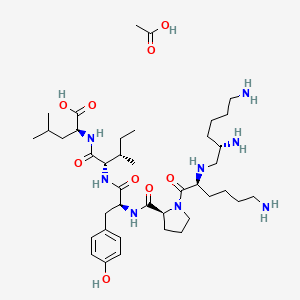

JMV 449 acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H66N8O7.C2H4O2/c1-5-25(4)33(36(50)44-31(38(52)53)21-24(2)3)45-34(48)30(22-26-14-16-28(47)17-15-26)43-35(49)32-13-10-20-46(32)37(51)29(12-7-9-19-40)42-23-27(41)11-6-8-18-39;1-2(3)4/h14-17,24-25,27,29-33,42,47H,5-13,18-23,39-41H2,1-4H3,(H,43,49)(H,44,50)(H,45,48)(H,52,53);1H3,(H,3,4)/t25-,27-,29-,30-,31-,32-,33-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAZBOKEQASLBT-ULBMXYNPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NCC(CCCCN)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC[C@H](CCCCN)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H70N8O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JMV 449 Acetate: A Deep Dive into its Mechanism of Action as a Potent Neurotensin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 449 acetate is a potent and metabolically stable pseudo-peptide analogue of the C-terminal fragment of neurotensin (NT), specifically neurotensin-(8-13). Its primary mechanism of action is as a high-affinity agonist at neurotensin receptors, predominantly the neurotensin receptor 1 (NTS1). This agonism triggers a cascade of intracellular signaling events, leading to a wide range of physiological effects, including hypothermia, analgesia, and neuroprotection. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction

Neurotensin is a 13-amino acid neuropeptide that exerts a wide array of effects in the central nervous and gastrointestinal systems. However, its therapeutic potential is limited by its rapid degradation. JMV 449 was developed as a metabolically stable analogue of the active C-terminal fragment of neurotensin, rendering it a valuable tool for investigating the physiological roles of neurotensin receptor activation. JMV 449 is a pseudo-peptide where the peptide bond between the first two lysine residues is replaced by a reduced CH2NH bond, conferring resistance to enzymatic degradation.[1]

Core Mechanism: Neurotensin Receptor Agonism

JMV 449 acts as a potent agonist at neurotensin receptors, which are G protein-coupled receptors (GPCRs). The primary target of JMV 449 is the high-affinity neurotensin receptor 1 (NTS1). Upon binding, JMV 449 induces a conformational change in the receptor, initiating downstream signaling cascades.

Binding Affinity and Potency

JMV 449 exhibits high affinity for neurotensin receptors. In competitive binding assays using neonatal mouse brain homogenates, JMV 449 effectively displaces the radiolabeled neurotensin ligand [125I]-NT. Functionally, JMV 449 demonstrates potent agonist activity in physiological assays, such as the contraction of guinea pig ileum. It has been reported to be approximately three times more potent than native neurotensin in binding to mouse brain membranes.[1]

Table 1: In Vitro Binding Affinity and Functional Potency of JMV 449

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| IC50 | 0.15 nM | Neonatal Mouse Brain | [125I]-NT Binding Inhibition | |

| EC50 | 1.9 nM | Guinea Pig Ileum | Contraction Assay |

Intracellular Signaling Pathways

Activation of NTS1 by JMV 449 leads to the engagement of multiple intracellular signaling pathways, primarily through the activation of various G protein subtypes and subsequent second messenger systems. NTS1 is known to couple to Gq, Gi/o, and Gs proteins. Additionally, like many GPCRs, NTS1 activation can also trigger G protein-independent signaling through β-arrestin recruitment.

Gq-PLC-IP3-Ca2+ Pathway

A primary signaling cascade initiated by JMV 449-mediated NTS1 activation is the Gq pathway. This involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ concentration is a key event that mediates many of the physiological effects of neurotensin receptor activation.

Figure 1: JMV 449-induced Gq-PLC-IP3-Ca²⁺ signaling pathway.

Gi/o and Gs-Adenylyl Cyclase-cAMP Pathways

NTS1 can also couple to Gi/o and Gs proteins, which respectively inhibit and stimulate the activity of adenylyl cyclase (AC). This leads to a decrease or increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The net effect on cAMP levels can be cell-type specific and depends on the relative expression of different G protein subtypes.

β-Arrestin Recruitment and Downstream Signaling

Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), NTS1 can recruit β-arrestins. This interaction is crucial for receptor desensitization and internalization. Furthermore, β-arrestins can act as scaffolds for various signaling proteins, initiating G protein-independent signaling cascades. A key pathway mediated by β-arrestin is the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Figure 2: JMV 449-induced β-arrestin recruitment and downstream signaling.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of JMV 449 for neurotensin receptors.

Methodology:

-

Tissue Preparation: Neonatal mouse brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet (crude membrane preparation) is washed and resuspended in fresh buffer.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of [125I]-labeled neurotensin ([125I]-NT) and varying concentrations of unlabeled JMV 449.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C or 25°C) for a defined period to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of JMV 449 that inhibits 50% of the specific binding of [125I]-NT (IC50) is calculated by non-linear regression analysis of the competition binding curve.

Figure 3: Workflow for radioligand binding assay.

Inositol Phosphate Accumulation Assay

Objective: To measure the activation of the Gq-PLC pathway by JMV 449.

Methodology:

-

Cell Culture and Labeling: Cells expressing NTS1 (e.g., CHO-K1 or HT-29 cells) are cultured and incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.

-

Stimulation: The labeled cells are washed and then stimulated with varying concentrations of JMV 449 in the presence of LiCl (which inhibits inositol monophosphatase, allowing for the accumulation of inositol phosphates).

-

Extraction: The reaction is terminated, and the intracellular inositol phosphates are extracted.

-

Separation: The different inositol phosphate species (IP1, IP2, IP3) are separated by anion-exchange chromatography.

-

Quantification: The radioactivity in each fraction is measured by liquid scintillation counting.

-

Data Analysis: The concentration of JMV 449 that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to NTS1 upon stimulation with JMV 449.

Methodology:

-

Assay Principle: A common method is the PathHunter® β-arrestin assay, which utilizes enzyme fragment complementation. Cells are engineered to express NTS1 fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Cell Stimulation: These cells are stimulated with varying concentrations of JMV 449.

-

Recruitment and Complementation: Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, allowing them to form an active enzyme.

-

Signal Detection: A substrate is added, and the resulting chemiluminescent signal is measured, which is directly proportional to the extent of β-arrestin recruitment.

-

Data Analysis: The EC50 for β-arrestin recruitment is calculated from the dose-response curve.

Physiological and Pathophysiological Implications

The potent and sustained activation of neurotensin receptors by JMV 449 leads to a variety of in vivo effects, which are currently being explored for their therapeutic potential.

-

Neuroprotection: JMV 449 has demonstrated neuroprotective effects in models of cerebral ischemia.

-

Analgesia: Central administration of JMV 449 produces potent analgesic effects.

-

Hypothermia: JMV 449 is a powerful inducer of hypothermia.

-

Metabolic Regulation: JMV 449 has been shown to influence pancreatic islet function, including dose-dependent insulin release, and to have effects on appetite control. It can also augment the actions of incretin hormones like GLP-1 and GIP.

Conclusion

This compound is a powerful pharmacological tool for studying the roles of neurotensin signaling. Its mechanism of action is centered on its potent agonism at neurotensin receptors, leading to the activation of a complex network of intracellular signaling pathways. The ability to trigger both G protein-dependent and β-arrestin-mediated signaling cascades underscores the pleiotropic effects of this compound. Further research into the nuanced signaling profile of JMV 449 will be crucial for elucidating the full therapeutic potential of targeting the neurotensin system.

References

The Pseudopeptide JMV 449: A Technical Guide to its Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, synthesis, and biological activity of JMV 449, a potent and metabolically stable pseudopeptide analogue of the C-terminal fragment of neurotensin. JMV 449 serves as a valuable research tool for investigating the physiological roles of neurotensin receptors and holds potential for therapeutic development.

Core Structure and Chemical Properties

JMV 449 is a hexapeptide analogue with the sequence Lys-Lys-Pro-Tyr-Ile-Leu, in which the peptide bond between the first two lysine residues has been replaced by a reduced amide bond (Ψ[CH₂NH]). This modification confers significant resistance to enzymatic degradation, prolonging its biological activity.

The chemical structure of JMV 449 is presented below:

Structure:

Figure 1: Chemical Structure of JMV 449. The reduced peptide bond (Ψ[CH₂NH]) is located between the first and second lysine residues.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₃₈H₆₆N₈O₇ |

| Molecular Weight | 746.96 g/mol |

| Sequence | H-Lys-Ψ[CH₂NH]-Lys-Pro-Tyr-Ile-Leu-OH |

| CAS Number | 139026-66-7 |

Synthesis of JMV 449

The synthesis of JMV 449 is achieved through solid-phase peptide synthesis (SPPS), a widely used method for the stepwise assembly of peptide chains on an insoluble resin support. The key step in the synthesis of JMV 449 is the formation of the reduced amide bond (pseudopeptide bond) between the first two lysine residues. This is typically accomplished through a reductive amination reaction.

Generalized Experimental Protocol for Solid-Phase Synthesis

The following is a representative protocol for the synthesis of JMV 449. Specific reagents and reaction conditions may be optimized.

Materials:

-

Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH)

-

Wang resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure (or other coupling additive)

-

Piperidine in DMF (20%)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Fmoc-Lys(Boc)-aldehyde

-

Sodium cyanoborohydride (NaBH₃CN)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water)

Procedure:

-

Resin Swelling: The Wang resin is swollen in DMF for 30 minutes.

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Leu-OH, is coupled to the resin using DIC and Oxyma Pure in DMF. The completion of the reaction is monitored by a Kaiser test.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound leucine by treatment with 20% piperidine in DMF.

-

Iterative Coupling and Deprotection: The subsequent amino acids (Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, and Fmoc-Lys(Boc)-OH) are sequentially coupled and deprotected following the standard SPPS cycle.

-

Formation of the Pseudopeptide Bond (Reductive Amination):

-

After the deprotection of the second lysine residue, the resin is treated with a solution of Fmoc-Lys(Boc)-aldehyde in a suitable solvent (e.g., DMF/DCM).

-

The resulting imine is then reduced by the addition of a reducing agent, such as sodium cyanoborohydride, to form the stable secondary amine (the reduced peptide bond).

-

-

Final Deprotection: The N-terminal Fmoc group is removed.

-

Cleavage and Side-Chain Deprotection: The synthesized pseudopeptide is cleaved from the resin, and the side-chain protecting groups (Boc and tBu) are simultaneously removed by treatment with a TFA cleavage cocktail.

-

Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

Synthesis Workflow Diagram

Caption: Solid-Phase Synthesis Workflow for JMV 449.

Biological Activity and Quantitative Data

JMV 449 is a potent agonist of neurotensin receptors, particularly the high-affinity neurotensin receptor 1 (NTSR1). Its biological activity has been characterized in various in vitro and in vivo assays.

| Assay | Parameter | Value | Reference |

| Radioligand Binding Assay | IC₅₀ (inhibition of [¹²⁵I]-NT binding to neonatal mouse brain homogenates) | 0.15 nM | [1][2] |

| Guinea Pig Ileum Contraction Assay | EC₅₀ (contraction of guinea pig ileum) | 1.9 nM | [1][2] |

These data demonstrate the high affinity and potency of JMV 449 as a neurotensin receptor agonist.

Experimental Protocols for Biological Assays

Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of JMV 449 to neurotensin receptors.

Materials:

-

Neonatal mouse brain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[¹²⁵I]-Neurotensin (radioligand)

-

JMV 449 (or other competing ligands) at various concentrations

-

Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Neonatal mouse brains are homogenized in ice-cold homogenization buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in incubation buffer.

-

Binding Reaction: Aliquots of the membrane preparation are incubated with a fixed concentration of [¹²⁵I]-Neurotensin and varying concentrations of JMV 449 in a final volume of incubation buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled neurotensin.

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold wash buffer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of JMV 449 that inhibits 50% of the specific binding of [¹²⁵I]-Neurotensin (IC₅₀) is calculated by non-linear regression analysis of the competition binding data.

Guinea Pig Ileum Contraction Assay

This ex vivo assay measures the functional potency of JMV 449 by assessing its ability to induce smooth muscle contraction.

Materials:

-

Guinea pig

-

Krebs-Henseleit solution (physiological salt solution)

-

JMV 449 at various concentrations

-

Organ bath apparatus with an isometric force transducer

Procedure:

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.

-

Cumulative Concentration-Response Curve: JMV 449 is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has reached a plateau.

-

Data Recording: The contractile responses are recorded using an isometric force transducer.

-

Data Analysis: The concentration of JMV 449 that produces 50% of the maximal contractile response (EC₅₀) is determined by plotting the contractile response against the logarithm of the JMV 449 concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway of JMV 449 via the Neurotensin Receptor 1 (NTSR1)

As a neurotensin receptor agonist, JMV 449 elicits its cellular effects by activating the NTSR1, a G protein-coupled receptor (GPCR). The primary signaling pathway initiated by NTSR1 activation involves the Gq family of G proteins.

Caption: JMV 449-Activated NTSR1 Signaling Pathway.

Upon binding of JMV 449 to NTSR1, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum (ER) and binds to IP₃ receptors, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events culminate in a variety of downstream cellular responses, including smooth muscle contraction, neuronal excitation, and modulation of gene expression.

Conclusion

JMV 449 is a well-characterized and potent neurotensin receptor agonist with enhanced metabolic stability due to its pseudopeptide nature. Its high affinity and efficacy make it an invaluable tool for studying the pharmacology and physiology of neurotensin signaling. The detailed understanding of its structure, synthesis, and biological activity provides a solid foundation for its application in neuroscience and drug discovery research.

References

JMV 449 Acetate: An In-depth Technical Guide to its Neurotensin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of JMV 449 acetate for neurotensin receptors. JMV 449 is a potent and metabolically stable agonist of neurotensin receptors, demonstrating significant potential in neuroscience and pharmacological research. This document compiles available quantitative data, details relevant experimental methodologies, and visualizes key pathways to facilitate a deeper understanding of its molecular interactions.

Quantitative Binding Affinity Data

JMV 449 is a pseudopeptide analogue of the C-terminal fragment of neurotensin, NT(8-13)[1]. It exhibits high affinity for neurotensin receptors as demonstrated by radioligand binding assays.

Table 1: Binding Affinity of JMV 449 for Neurotensin Receptors

| Ligand | Receptor Source | Radioligand | Parameter | Value (nM) | Reference |

| JMV 449 | Neonatal mouse brain homogenates | [¹²⁵I]-Neurotensin | IC₅₀ | 0.15 | [2][3][4] |

Experimental Protocols

The determination of the binding affinity of JMV 449 for neurotensin receptors is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.

Radioligand Competition Binding Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of JMV 449.

Objective: To determine the concentration of JMV 449 that displaces 50% of a specific radioligand from neurotensin receptors.

Materials:

-

Membrane Preparation: Homogenates of tissues or cells expressing neurotensin receptors (e.g., neonatal mouse brain, or cell lines transfected with NTS1 or NTS2).

-

Radioligand: [¹²⁵I]-labeled neurotensin.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of unlabeled neurotensin (e.g., 1 µM).

-

Assay Buffer: Typically a Tris-HCl buffer containing protease inhibitors and bovine serum albumin (BSA).

-

Filtration System: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Workflow:

Procedure:

-

Membrane Preparation:

-

Dissect and homogenize the tissue (e.g., neonatal mouse brain) in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a series of tubes, add a constant amount of the membrane preparation.

-

Add increasing concentrations of JMV 449.

-

For total binding, add assay buffer instead of JMV 449.

-

For non-specific binding, add a saturating concentration of unlabeled neurotensin.

-

Initiate the binding reaction by adding a constant concentration of [¹²⁵I]-neurotensin to all tubes.

-

-

Incubation:

-

Incubate the tubes at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters under vacuum.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of JMV 449 by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the JMV 449 concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

-

Signaling Pathways

Neurotensin receptors are G protein-coupled receptors (GPCRs) that can couple to various G proteins to initiate intracellular signaling cascades. JMV 449, as a neurotensin receptor agonist, is expected to activate these pathways.

Upon binding of an agonist like JMV 449, the neurotensin receptor 1 (NTS1) undergoes a conformational change, leading to the activation of heterotrimeric G proteins. NTS1 is known to promiscuously couple to Gαq/11, Gαi/o, and Gαs.

References

- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JMV 449 | Neurotensin Receptors | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. JMV449 | NTR1 agonist | Probechem Biochemicals [probechem.com]

Pharmacological Profile of JMV 449 Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 449 acetate is a potent and metabolically stable pseudo-peptide analogue of the C-terminal fragment of neurotensin (NT(8-13)). It functions as a high-affinity agonist for the neurotensin receptor type 1 (NTSR1). By mimicking the action of endogenous neurotensin, this compound elicits a range of physiological responses, including pronounced and long-lasting hypothermic, analgesic, and neuroprotective effects. Its enhanced stability compared to native neurotensin makes it a valuable tool for investigating the physiological roles of neurotensin and exploring the therapeutic potential of NTSR1 activation. This document provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, in vitro and in vivo functional activities, and the underlying signaling mechanisms. Detailed experimental methodologies for key assays are also provided.

Receptor Binding Affinity

This compound exhibits high affinity for the neurotensin receptor. Its binding potency has been quantified through competitive radioligand binding assays.

| Parameter | Value | Species | Tissue Preparation | Radioligand | Reference |

| IC₅₀ | 0.15 nM | Mouse (neonatal) | Brain membranes | [¹²⁵I]-Neurotensin |

Table 1: Receptor Binding Affinity of this compound. This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound for the neurotensin receptor.

In Vitro Functional Activity

The agonist activity of this compound has been demonstrated in isolated tissue preparations, where it induces smooth muscle contraction.

| Parameter | Value | Species | Tissue Preparation | Assay | Reference |

| EC₅₀ | 1.9 nM | Guinea Pig | Ileum | Contraction |

Table 2: In Vitro Functional Activity of this compound. This table presents the half-maximal effective concentration (EC₅₀) of this compound in a functional assay.

In Vivo Pharmacological Effects

Central administration of this compound in animal models has been shown to produce significant and long-lasting physiological effects.

| Effect | Species | Assay | Key Findings | Reference |

| Hypothermia | Mouse | Core Body Temperature Measurement | Induces a potent and long-lasting decrease in body temperature following intracerebroventricular (i.c.v.) injection. | [1] |

| Analgesia | Mouse | Tail-flick test | Demonstrates significant analgesic effects after i.c.v. administration. | |

| Neuroprotection | Mouse | Not specified in abstracts | Exhibits neuroprotective properties. | |

| Metabolic Effects | Mouse | Not specified in abstracts | In combination with incretin mimetics (GLP-1 and GIP), it can influence pancreatic islet function and glucose homeostasis. It has also been shown to inhibit food intake. |

Table 3: In Vivo Pharmacological Profile of this compound. This table outlines the key in vivo effects observed following the administration of this compound.

Signaling Pathways

As an agonist of the neurotensin receptor type 1 (NTSR1), a G protein-coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events upon binding. The activation of NTSR1 leads to the engagement of multiple G protein subtypes and subsequent downstream signaling.

References

In Vitro Characterization of JMV 449 Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 449 acetate is a potent and metabolically stable pseudopeptide analogue of the C-terminal fragment of neurotensin (NT), neurotensin-(8-13). As a high-affinity agonist for neurotensin receptors, JMV 449 serves as a valuable tool for investigating the physiological and pathological roles of the neurotensinergic system. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional potency, and the signaling pathways it modulates. Detailed experimental protocols and representative data are presented to facilitate its use in research and drug development.

Introduction

Neurotensin is a 13-amino acid neuropeptide involved in a diverse range of biological processes, including pain perception, temperature regulation, and dopamine system modulation. Its effects are mediated primarily through the high-affinity neurotensin receptor 1 (NTS1), a G protein-coupled receptor (GPCR). However, the therapeutic potential of native neurotensin is limited by its rapid degradation in vivo. JMV 449 is a modified hexapeptide analogue of NT(8-13) with a reduced peptide bond between the first two lysine residues, rendering it more resistant to enzymatic degradation.[1][2] This enhanced stability, coupled with its high potency, makes JMV 449 an important pharmacological tool. This document outlines the key in vitro assays used to characterize the pharmacological profile of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound in various in vitro assays.

Table 1: Receptor Binding Affinity

| Parameter | Value (nM) | Radioligand | Tissue/Cell Preparation | Reference |

| IC_50 | 0.15 | [¹²⁵I]-Neurotensin | Neonatal mouse brain homogenates |

Table 2: Functional Potency

| Assay | Parameter | Value (nM) | Tissue/Cell Preparation | Reference |

| Guinea Pig Ileum Contraction | EC_50 | 1.9 | Isolated guinea pig ileum |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of JMV 449 for the neurotensin receptor using a radiolabeled neurotensin analogue.

Objective: To determine the half-maximal inhibitory concentration (IC_50) of JMV 449 in displacing a radiolabeled ligand from neurotensin receptors.

Materials:

-

This compound

-

[¹²⁵I]-Neurotensin (specific activity ~2000 Ci/mmol)

-

Neonatal mouse brain homogenates (or other tissue/cell preparation expressing neurotensin receptors)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA)

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA

-

Non-specific binding control: High concentration of unlabeled neurotensin (e.g., 1 µM)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Gamma counter

Procedure:

-

Prepare serial dilutions of this compound in Binding Buffer.

-

In a 96-well plate, add in the following order:

-

Binding Buffer

-

This compound at various concentrations (or unlabeled neurotensin for non-specific binding, or buffer for total binding)

-

A fixed concentration of [¹²⁵I]-Neurotensin (typically at or below its K_d value, e.g., 0.1-0.5 nM)

-

Tissue/cell homogenate (protein concentration to be optimized, e.g., 50-100 µg per well)

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.

-

Quickly wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a gamma counter.

-

Calculate the percentage of specific binding at each concentration of JMV 449 and plot the data to determine the IC_50 value using non-linear regression analysis.

Guinea Pig Ileum Contraction Assay

This ex vivo functional assay measures the ability of JMV 449 to induce smooth muscle contraction, a characteristic response to neurotensin receptor activation in this tissue.

Objective: To determine the half-maximal effective concentration (EC_50) of JMV 449 for inducing contraction in isolated guinea pig ileum.

Materials:

-

This compound

-

Male guinea pig (250-350 g)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6), aerated with 95% O₂ / 5% CO₂.

-

Isolated organ bath system with a force-displacement transducer

-

Data acquisition system

Procedure:

-

Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

-

Cleanse the ileum segment by gently flushing with Tyrode's solution.

-

Cut the ileum into 2-3 cm segments and suspend one segment in an organ bath containing Tyrode's solution maintained at 37°C and continuously aerated.

-

Connect one end of the tissue to a fixed hook and the other end to a force-displacement transducer under a resting tension of approximately 1 g.

-

Allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes, until a stable baseline is achieved.

-

Construct a cumulative concentration-response curve by adding this compound to the organ bath in increasing concentrations.

-

Record the contractile response at each concentration until a maximal response is achieved.

-

Plot the contractile response against the logarithm of the JMV 449 concentration and fit the data to a sigmoidal dose-response curve to determine the EC_50 value.

In Vitro Metabolic Stability Assay

This assay provides a qualitative assessment of the resistance of JMV 449 to enzymatic degradation compared to native neurotensin.

Objective: To compare the degradation rate of JMV 449 and neurotensin in the presence of brain membrane enzymes.

Materials:

-

This compound

-

Neurotensin

-

Rat brain membranes

-

Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Incubate JMV 449 and neurotensin separately with rat brain membranes in the Incubation Buffer at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

-

Stop the enzymatic reaction by adding an equal volume of acetonitrile with 0.1% TFA.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.

-

Compare the degradation half-lives of JMV 449 and neurotensin. JMV 449 is expected to show significantly slower degradation.

Signaling Pathways

As a neurotensin receptor agonist, JMV 449 is expected to activate downstream signaling cascades typical for the NTS1 receptor. The NTS1 receptor is known to couple to multiple G protein subtypes, leading to a complex array of intracellular responses.

Gq/11 Pathway and Calcium Mobilization

Activation of the Gq/11 pathway by JMV 449 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gs and Gi/o Pathways and cAMP Modulation

The NTS1 receptor can also couple to Gs and Gi/o proteins, which stimulate and inhibit adenylyl cyclase (AC), respectively. This leads to an increase or decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger that activates protein kinase A (PKA).

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the NTS1 receptor by JMV 449 can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a member of the MAPK family. This can occur through both G protein-dependent and β-arrestin-mediated pathways.

Experimental Workflows

The following diagrams illustrate the general workflows for the key in vitro characterization assays.

Conclusion

This compound is a potent and stable neurotensin receptor agonist that serves as an invaluable research tool. The in vitro characterization methods outlined in this guide provide a framework for assessing its binding affinity, functional potency, and downstream signaling effects. A thorough understanding of its in vitro pharmacology is essential for its effective application in studies aimed at elucidating the complex roles of the neurotensinergic system in health and disease.

References

JMV 449: A Technical Guide to a Potent and Stable Neurotensin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 449 is a potent and metabolically stable pseudopeptide analogue of the C-terminal fragment of neurotensin, neurotensin-(8-13). Developed as a high-affinity agonist for neurotensin receptors, particularly the NTS1 receptor, JMV 449 has demonstrated significant and long-lasting biological effects in both in vitro and in vivo studies. Its enhanced stability compared to the native neurotensin peptide makes it a valuable tool for investigating the physiological roles of neurotensin and a potential lead compound for therapeutic development. This guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of JMV 449, including detailed experimental protocols and a summary of its biological activity.

Discovery and Development

The discovery of JMV 449 stemmed from structure-activity relationship studies on neurotensin-(8-13), the minimal fragment of neurotensin that retains high affinity for its receptors. The primary challenge with native neurotensin as a therapeutic agent is its rapid degradation by peptidases. To overcome this, a series of pseudopeptide analogues were synthesized with modifications to the peptide backbone to enhance metabolic stability.

JMV 449, with the sequence H-Lys-ψ(CH₂NH)-Lys-Pro-Tyr-Ile-Leu-OH, incorporates a reduced peptide bond [ψ(CH₂NH)] between the two lysine residues at positions 8 and 9 of the neurotensin-(8-13) sequence.[1][2] This modification protects the peptide from enzymatic cleavage, significantly prolonging its biological half-life while maintaining high receptor affinity and agonist activity.[1][3] The synthesis of JMV 449 and related analogues was achieved through solid-phase peptide synthesis (SPPS).[4]

Quantitative Biological Data

The biological activity of JMV 449 has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data for JMV 449 and its parent compound, neurotensin-(8-13), for comparison.

Table 1: Neurotensin Receptor Binding Affinity

| Compound | Preparation | Radioligand | IC₅₀ (nM) | Reference(s) |

| JMV 449 | Neonatal mouse brain homogenates | [¹²⁵I]-Neurotensin | 0.15 | |

| Neurotensin-(8-13) | Neonatal mouse brain homogenates | [¹²⁵I]-Neurotensin | ~0.45 |

Table 2: In Vitro Functional Activity

| Compound | Assay | EC₅₀ (nM) | Reference(s) |

| JMV 449 | Guinea pig ileum contraction | 1.9 | |

| Neurotensin-(8-13) | Guinea pig ileum contraction | ~5.7 |

Experimental Protocols

Synthesis of JMV 449

The synthesis of JMV 449 is based on solid-phase peptide synthesis (SPPS) methodology, incorporating the formation of a reduced peptide bond.

Workflow for JMV 449 Synthesis

Caption: Solid-phase synthesis workflow for JMV 449.

Detailed Methodology:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin).

-

Amino Acid Coupling: Sequentially couple the C-terminal amino acids (Leu, Ile, Tyr, Pro, Lys) using standard Fmoc-SPPS chemistry.

-

Formation of the Pseudopeptide Bond:

-

After coupling the first Lysine residue, the N-terminal Fmoc group is removed.

-

The free amine is then converted to an aldehyde.

-

The second Lysine residue (with a Boc-protected alpha-amino group) is then coupled via reductive amination using a reducing agent like sodium cyanoborohydride to form the -CH₂NH- bond.

-

-

Cleavage and Deprotection: The completed pseudopeptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Neurotensin Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of JMV 449 for neurotensin receptors.

Workflow for Receptor Binding Assay

Caption: Workflow for the neurotensin receptor binding assay.

Detailed Methodology:

-

Membrane Preparation: Homogenize neonatal mouse brains in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane fraction by centrifugation.

-

Incubation: Incubate the membrane preparation with a fixed concentration of radiolabeled neurotensin (e.g., [¹²⁵I]-Neurotensin) and varying concentrations of the competitor ligand (JMV 449).

-

Separation: Separate the receptor-bound radioligand from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of JMV 449. The IC₅₀ value (the concentration of JMV 449 that inhibits 50% of the specific binding of the radioligand) is then determined by non-linear regression analysis.

Guinea Pig Ileum Contraction Assay

This ex vivo functional assay measures the ability of JMV 449 to induce smooth muscle contraction, a characteristic effect of neurotensin receptor activation in this tissue.

Workflow for Guinea Pig Ileum Contraction Assay

Caption: Workflow for the guinea pig ileum contraction assay.

Detailed Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and placed in a physiological salt solution (e.g., Tyrode's solution).

-

Mounting: The ileum segment is mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and gassed with carbogen (95% O₂ / 5% CO₂). One end of the tissue is fixed, and the other is attached to an isotonic force transducer.

-

Equilibration: The tissue is allowed to equilibrate under a constant resting tension until a stable baseline is achieved.

-

Agonist Addition: JMV 449 is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has reached a plateau.

-

Recording: The contractile responses are recorded using a data acquisition system.

-

Data Analysis: The magnitude of the contraction is plotted against the concentration of JMV 449 to generate a dose-response curve. The EC₅₀ value (the concentration of JMV 449 that produces 50% of the maximal response) is determined by non-linear regression.

Signaling Pathways

JMV 449 exerts its effects by activating neurotensin receptors, primarily the high-affinity NTS1 receptor, which is a G protein-coupled receptor (GPCR). Activation of NTS1 by JMV 449 initiates a cascade of intracellular signaling events.

Signaling Pathway of JMV 449 via NTS1 Receptor

Caption: JMV 449-activated NTS1 receptor signaling cascade.

Upon binding of JMV 449, the NTS1 receptor undergoes a conformational change, leading to the activation of the Gαq subunit of the heterotrimeric G protein. Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum and binds to its receptor, causing the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of downstream cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2), ultimately leading to the observed physiological effects.

In Vivo Effects

When administered centrally in mice, JMV 449 produces potent and long-lasting biological effects, including:

-

Hypothermia: A significant and prolonged decrease in body temperature.

-

Analgesia: A potent antinociceptive effect in various pain models.

-

Neuroprotection: JMV 449 has been shown to have neuroprotective effects in models of cerebral ischemia.

These in vivo effects are consistent with the known functions of neurotensin in the central nervous system and are significantly prolonged due to the enhanced metabolic stability of JMV 449.

Conclusion

JMV 449 represents a significant advancement in the development of neurotensin receptor agonists. Its key features—high potency, high affinity, and metabolic stability—make it an invaluable research tool for elucidating the complex roles of the neurotensin system. Furthermore, its robust and long-lasting in vivo effects suggest its potential as a scaffold for the design of novel therapeutics targeting a range of conditions, including pain, neurodegenerative disorders, and certain types of cancer. This technical guide provides a foundational understanding of JMV 449 for researchers and drug development professionals seeking to explore its scientific and therapeutic potential.

References

- 1. Reduced peptide bond pseudopeptide analogues of neurotensin: binding and biological activities, and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Re-evaluation of Cyclic Peptide Binding to Neurotensin Receptor 1 by Shifting the Peptide Register during Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Functions of JMV 449, a Potent Neurotensin Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 449 is a potent and metabolically stable pseudo-peptide analogue of the C-terminal fragment of neurotensin (NT), specifically of NT(8-13).[1][2] Its structural modification, a reduced peptide bond [ψ(CH2NH)] between the two initial lysine residues, confers remarkable resistance to degradation by peptidases.[2] As a high-affinity agonist at neurotensin receptors, JMV 449 has been instrumental in elucidating the diverse physiological roles of the neurotensinergic system. This technical guide provides an in-depth overview of the biological functions of JMV 449, presenting key quantitative data, detailed experimental methodologies, and a visualization of its primary signaling pathway. JMV 449 exhibits a range of powerful effects in both central and peripheral systems, including pronounced hypothermic, analgesic, and neuroprotective actions.[1][3] Furthermore, it has demonstrated significant activity in modulating pancreatic islet function, highlighting its potential as a multifaceted research tool and a lead compound for therapeutic development.

Core Properties and Receptor Interaction

JMV 449, with the sequence H-Lys-ψ(CH2NH)-Lys-Pro-Tyr-Ile-Leu-OH, is a synthetic analogue of the neurotensin fragment NT(8-13). The critical modification of the reduced peptide bond at the Lys8-Lys9 position renders it significantly more resistant to enzymatic degradation compared to native neurotensin.

Receptor Binding and Functional Potency

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 0.15 nM | Inhibition of [¹²⁵I]-NT binding to neonatal mouse brain homogenates | |

| EC50 | 1.9 nM | Contraction of guinea pig ileum |

Key Biological Functions

Central Nervous System Effects

Intracerebroventricular (i.c.v.) administration of JMV 449 induces a profound, dose-dependent, and long-lasting hypothermia in mice. This effect is a hallmark of central neurotensin receptor activation.

JMV 449 exhibits potent analgesic properties, as demonstrated in various nociceptive assays, such as the tail-flick test in mice. This analgesic effect is naloxone-insensitive, indicating a mechanism independent of the opioid system.

JMV 449 has been shown to exert significant neuroprotective effects in models of cerebral ischemia. This protection is, at least in part, attributed to the hypothermia induced by the compound, as maintaining normothermia abolishes the protective effect.

Peripheral and Metabolic Effects

JMV 449 has been demonstrated to have a positive impact on pancreatic β-cell function. It can augment the insulinotropic actions of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Furthermore, JMV 449 has been shown to enhance β-cell proliferation and survival.

Signaling Pathways

As a neurotensin receptor agonist, JMV 449 is expected to activate the canonical signaling pathways associated with these G protein-coupled receptors (GPCRs). The primary neurotensin receptor, NTS1, is known to couple predominantly to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Experimental Protocols

Radioligand Binding Assay (Adapted from Lugrin et al., 1991)

This protocol describes the determination of the inhibitory concentration (IC50) of JMV 449 on the binding of radiolabeled neurotensin to its receptors in neonatal mouse brain homogenates.

Materials:

-

Neonatal mice

-

[¹²⁵I]-Neurotensin

-

JMV 449

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.2% BSA)

-

Polyethylenimine (PEI)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Homogenate Preparation: Homogenize neonatal mouse brains in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer.

-

Incubation: In a reaction tube, combine the brain homogenate, a fixed concentration of [¹²⁵I]-Neurotensin, and varying concentrations of JMV 449. Incubate at a specified temperature (e.g., room temperature) for a defined period (e.g., 30 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through PEI-pre-soaked glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the JMV 449 concentration. Determine the IC50 value, which is the concentration of JMV 449 that inhibits 50% of the specific binding of [¹²⁵I]-Neurotensin.

Guinea Pig Ileum Contraction Assay (Adapted from Lugrin et al., 1991)

This ex vivo assay measures the functional potency (EC50) of JMV 449 by assessing its ability to induce contraction of the guinea pig ileum smooth muscle.

Materials:

-

Guinea pig

-

Tyrode's solution (physiological salt solution)

-

JMV 449

-

Organ bath with a force transducer

-

Data acquisition system

Procedure:

-

Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated Tyrode's solution at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a slight tension until a stable baseline is achieved.

-

Drug Administration: Add cumulative concentrations of JMV 449 to the organ bath.

-

Response Measurement: Record the isometric contractions of the ileum segment using a force transducer.

-

Data Analysis: Plot the contractile response as a percentage of the maximum response against the logarithm of the JMV 449 concentration. Determine the EC50 value, which is the concentration of JMV 449 that produces 50% of the maximal contractile response.

In Vivo Hypothermia and Analgesia Assays (Adapted from Dubuc et al., 1992)

These in vivo protocols assess the central effects of JMV 449 on body temperature and nociception in mice.

Materials:

-

Mice

-

JMV 449

-

Vehicle (e.g., saline)

-

Rectal thermometer

-

Tail-flick analgesia meter

Procedure for Hypothermia:

-

Acclimation: Acclimate the mice to the experimental room and handling procedures.

-

Baseline Measurement: Measure the baseline rectal temperature of each mouse.

-

Administration: Administer JMV 449 or vehicle via intracerebroventricular (i.c.v.) injection.

-

Temperature Monitoring: Measure rectal temperature at regular intervals post-injection.

-

Data Analysis: Plot the change in body temperature over time for each treatment group.

Procedure for Analgesia (Tail-Flick Test):

-

Acclimation: Acclimate the mice to the tail-flick apparatus.

-

Baseline Latency: Determine the baseline tail-flick latency (the time it takes for the mouse to flick its tail away from a radiant heat source).

-

Administration: Administer JMV 449 or vehicle (i.c.v.).

-

Latency Measurement: Measure the tail-flick latency at various time points after injection. A cut-off time is used to prevent tissue damage.

-

Data Analysis: Calculate the percentage of maximal possible effect (%MPE) and plot it over time.

In Vitro Metabolic Stability Assay (Adapted from Lugrin et al., 1991)

This assay evaluates the resistance of JMV 449 to degradation by enzymes present in rat brain homogenates.

Materials:

-

Rat brain

-

JMV 449

-

Buffer (e.g., Tris-HCl)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Homogenate Preparation: Prepare a homogenate of rat brain tissue in buffer.

-

Incubation: Incubate a known concentration of JMV 449 with the brain homogenate at 37°C.

-

Sampling: At various time points, take aliquots of the incubation mixture and stop the enzymatic reaction (e.g., by adding acid or a solvent).

-

Analysis: Analyze the amount of intact JMV 449 remaining in each sample using HPLC.

-

Data Analysis: Plot the percentage of remaining JMV 449 against time to determine its degradation rate and half-life.

Conclusion

JMV 449 stands as a cornerstone pharmacological tool for investigating the neurotensinergic system. Its high potency and metabolic stability have enabled detailed characterization of the central and peripheral effects mediated by neurotensin receptors. The profound hypothermic, analgesic, and neuroprotective activities, coupled with its influence on metabolic processes such as pancreatic function, underscore the diverse and significant roles of neurotensin signaling. The experimental protocols detailed herein provide a foundation for researchers to further explore the multifaceted actions of JMV 449 and to leverage its properties in the development of novel therapeutic strategies for a range of disorders, from neurological conditions to metabolic diseases. Further research to delineate its precise affinity and functional activity at individual NTS1 and NTS2 receptor subtypes will be invaluable for a more complete understanding of its pharmacological profile.

References

- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JMV 449 | Neurotensin Receptors | Tocris Bioscience [tocris.com]

- 3. Reduced peptide bond pseudopeptide analogues of neurotensin: binding and biological activities, and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

JMV 449 acetate and its effects on cellular signaling

An In-depth Technical Guide on the Cellular Signaling Effects of JMV 449 Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and metabolically stable pseudo-peptide analogue of neurotensin-(8-13). As a high-affinity agonist for the neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR), this compound elicits a range of physiological effects, including hypothermia, analgesia, and neuroprotection. This technical guide provides a comprehensive overview of the cellular signaling mechanisms initiated by this compound through its interaction with NTSR1. It details the downstream signaling cascades, presents quantitative data on its activity, outlines relevant experimental protocols, and provides visual representations of the key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.

Introduction to this compound

JMV 449 is a structurally modified analogue of the C-terminal fragment of neurotensin, designed for increased stability and potency.[1][2] Its primary molecular target is the neurotensin receptor 1 (NTSR1), a class A GPCR involved in a wide array of physiological and pathophysiological processes, including pain perception, temperature regulation, and the modulation of dopaminergic pathways.[2][3] this compound, the salt form of the compound, is highly soluble in aqueous solutions, facilitating its use in a variety of experimental settings.[4]

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been characterized in several in vitro and in vivo systems. The following tables summarize the key quantitative data available in the literature.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Value | System | Reference |

| IC50 | 0.15 nM | Inhibition of [125I]-neurotensin binding to neonatal mouse brain membranes | |

| EC50 | 1.9 nM | Contraction of guinea-pig ileum |

Table 2: In Vivo Biological Effects

| Effect | Dose | Animal Model | Reference |

| Analgesia | 120 pmol/mouse (i.c.v) | Male Swiss albino mice | |

| Hypothermia | Not specified | Mouse | |

| Neuroprotection | 0.6 nmol (i.c.v) | Mouse model of permanent middle cerebral artery occlusion | |

| Appetite Suppression | 25 nmol/kg | Overnight fasted lean mice |

Cellular Signaling Pathways Activated by this compound

As a potent NTSR1 agonist, this compound is presumed to activate the same intracellular signaling pathways as the endogenous ligand, neurotensin. NTSR1 is known for its promiscuous coupling to multiple G protein subtypes, leading to the activation of a complex network of downstream effectors.

Gq/11-Mediated Signaling Cascade

The canonical signaling pathway for NTSR1 involves its coupling to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).

Gi/o-Mediated Signaling Cascade

NTSR1 can also couple to the Gi/o family of G proteins. Activation of Gi/o leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also activate other effectors, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and certain isoforms of PLC and PI3K.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Activation of NTSR1 by agonists like JMV 449 leads to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key regulators of cell proliferation, differentiation, and survival. This activation can occur through both Gq- and Gi/o-dependent mechanisms. The Gq pathway activates ERK1/2 via PKC, while the Gi/o pathway can activate ERK1/2 through a βγ-subunit-dependent mechanism involving Src kinase.

β-Arrestin-Mediated Signaling and Receptor Regulation

Upon agonist binding and G protein activation, NTSR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which sterically hinder further G protein coupling, leading to receptor desensitization. β-arrestins also act as scaffolds for the assembly of signaling complexes and mediate receptor endocytosis via clathrin-coated pits. This process is crucial for both signal termination and the initiation of G protein-independent signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the cellular signaling effects of this compound. Specific details may need to be optimized for different cell types and experimental systems.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of this compound for NTSR1.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing NTSR1 in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Binding Reaction: Incubate the membranes with a constant concentration of a radiolabeled neurotensin analogue (e.g., [125I]-Tyr3-NT) and increasing concentrations of unlabeled this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

Inositol Phosphate Accumulation Assay

Objective: To measure the activation of the Gq/PLC pathway.

Methodology:

-

Cell Culture and Labeling: Culture cells expressing NTSR1 and label them with [3H]-myo-inositol overnight.

-

Stimulation: Pre-incubate the cells with LiCl (to inhibit inositol monophosphatase) and then stimulate with various concentrations of this compound.

-

Extraction: Terminate the reaction and extract the inositol phosphates using a suitable acid.

-

Purification: Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography.

-

Detection: Quantify the radioactivity of the eluted inositol phosphates by liquid scintillation counting.

-

Data Analysis: Plot the amount of inositol phosphate accumulation against the this compound concentration to determine the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To assess the activation of the MAPK/ERK pathway.

Methodology:

-

Cell Culture and Serum Starvation: Culture cells expressing NTSR1 and serum-starve them to reduce basal ERK1/2 phosphorylation.

-

Stimulation: Treat the cells with this compound for various time points or at different concentrations.

-

Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of the neurotensin system. Its high potency and stability make it a reliable agonist for activating NTSR1. Understanding the intricate signaling networks engaged by this receptor upon stimulation with this compound is crucial for elucidating its biological functions and for the development of novel therapeutics targeting the neurotensin system. This guide provides a foundational understanding of these signaling pathways and the experimental approaches to investigate them, serving as a resource for researchers in the field.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of JMV 449 Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMV 449 acetate is a potent and metabolically stable pseudo-peptide analogue of neurotensin-(8-13). As a neurotensin receptor agonist, it exhibits high affinity for neurotensin receptors and has demonstrated a range of biological effects in vivo, including analgesic, hypothermic, and neuroprotective properties.[1] Furthermore, recent studies have highlighted its role in regulating glucose homeostasis and appetite, making it a compound of interest for metabolic disease research.[2][3]

This document provides detailed application notes and protocols for the in vivo administration of this compound to assist researchers in designing and executing their studies.

Physicochemical Properties and Solubility

JMV 449 is a peptide with the sequence H-Lys-ψ(CH₂NH)Lys-Pro-Tyr-Ile-Leu-OH. The acetate salt form is commonly used for in vivo studies.

| Property | Value | Reference |

| Molecular Formula | C₃₈H₆₆N₈O₇ | |

| Molecular Weight | 746.96 g/mol | |

| Solubility | Soluble to 0.80 mg/mL in water. Soluble to 2 mg/mL in 20% acetonitrile - 0.1% acetic acid. | |

| Storage | Store at -20°C. |

Quantitative In Vivo Data Summary

The following table summarizes the quantitative data from in vivo studies involving JMV 449 administration.

| Parameter | Animal Model | Administration Route | Dosage | Observed Effect | Reference |

| Analgesia & Hypothermia | Mouse | Intracerebroventricular (i.c.v.) | Dose-response relationship established | Potent and long-lasting effects | |

| Neuroprotection | Mouse (permanent middle cerebral artery occlusion) | Intracerebroventricular (i.c.v.) | 0.6 nmol | Significant reduction in infarct volume | |

| Appetite Suppression | Mouse (overnight fasted lean) | Intraperitoneal (i.p.) | 25 nmol/kg | Significant inhibition of food intake | |

| Glucose Homeostasis | Mouse | Intraperitoneal (i.p.) | 25 nmol/kg (co-injected with glucose) | Augmented glucose-lowering effects |

Signaling Pathway

JMV 449 acts as an agonist at neurotensin receptors (NTRs), which are G protein-coupled receptors (GPCRs). Upon binding, JMV 449 induces a conformational change in the receptor, leading to the activation of several downstream signaling pathways. The primary receptor subtype involved in many of the central effects of neurotensin agonists is the high-affinity neurotensin receptor 1 (NTS1). Activation of NTS1 by JMV 449 can lead to the engagement of multiple G protein subtypes, including Gαq, Gαi/o, and Gα13, as well as the recruitment of β-arrestins. This initiates a cascade of intracellular events including the production of inositol phosphates, modulation of cyclic AMP (cAMP) levels, and activation of the ERK1/2 signaling pathway.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration for Metabolic Studies

This protocol is based on studies investigating the effects of JMV 449 on appetite and glucose metabolism in mice.

Materials:

-

This compound

-

Sterile, pyrogen-free 0.9% saline

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Animal scale

Procedure:

-

Preparation of this compound Solution:

-

On the day of the experiment, prepare a stock solution of this compound in sterile 0.9% saline.

-

The concentration of the stock solution should be calculated based on the desired final dosage (e.g., 25 nmol/kg) and the average weight of the mice to be injected. The injection volume should be kept consistent, typically 5-10 mL/kg.

-

For example, for a 25 g mouse and an injection volume of 10 mL/kg (0.25 mL), the required amount of JMV 449 would be 0.625 nmol.

-

Vortex the solution gently to ensure it is fully dissolved.

-

-

Animal Handling and Injection:

-

Weigh each mouse immediately before injection to determine the precise injection volume.

-

Gently restrain the mouse by scruffing the neck and back to expose the abdomen.

-

Tilt the mouse slightly head-down.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-20 degree angle.

-

Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

-

Inject the calculated volume of JMV 449 solution slowly and smoothly.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-Injection Monitoring:

-

For appetite studies, provide pre-weighed food and measure consumption at regular intervals (e.g., every 30 minutes for 3 hours).

-

For glucose tolerance tests, JMV 449 is typically co-administered with a glucose challenge. Blood glucose levels are then monitored at specific time points post-injection.

-

Protocol 2: Intracerebroventricular (i.c.v.) Administration for Neurological Studies

This protocol provides a general guideline for i.c.v. injection in mice, which has been used to study the analgesic, hypothermic, and neuroprotective effects of JMV 449.

Materials:

-

This compound

-

Sterile, pyrogen-free vehicle (e.g., artificial cerebrospinal fluid or sterile saline)

-

Stereotaxic apparatus (recommended for accuracy)

-

Hamilton syringe (or similar microsyringe) with a 28-30 gauge needle

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical tools (scalpel, drill, etc.)

-

Animal scale

Procedure:

-

Preparation of this compound Solution:

-

Prepare a sterile solution of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose (e.g., 0.6 nmol) in a small volume (typically 1-5 µL for mice).

-

Ensure the solution is clear and free of particulates.

-

-

Surgical Procedure:

-

Anesthetize the mouse and mount it in the stereotaxic apparatus.

-

Apply ophthalmic ointment to the eyes to prevent drying.

-

Shave the scalp and disinfect the area with an appropriate antiseptic.

-

Make a midline incision to expose the skull.

-

Identify the bregma and lambda landmarks.

-

Using the appropriate stereotaxic coordinates for the lateral ventricle, drill a small hole through the skull.

-

Lower the injection needle slowly to the target depth.

-

-

Injection:

-

Infuse the JMV 449 solution slowly over several minutes to allow for diffusion and prevent a rapid increase in intracranial pressure.

-

After the infusion is complete, leave the needle in place for an additional few minutes to minimize backflow upon withdrawal.

-

Slowly withdraw the needle.

-

-

Post-Operative Care:

-

Suture the scalp incision.

-

Administer post-operative analgesics as required by your institutional animal care and use committee (IACUC) protocol.

-

Allow the mouse to recover in a warm, clean cage.

-

Monitor the animal closely for any signs of distress or adverse reactions.

-

Experimental Workflow Diagrams

References

Application Notes and Protocols for JMV 449 Acetate in Hypothermia Induction Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: JMV 449 acetate is a potent and metabolically stable pseudopeptide analogue of neurotensin-(8-13) that acts as a neurotensin receptor agonist.[1][2] It has been demonstrated to be a powerful tool for inducing pharmacological hypothermia in preclinical research.[1][3] This controlled reduction in body temperature holds therapeutic potential for various conditions, including endotoxic shock and neuroprotection.[3] These application notes provide detailed protocols and data for utilizing this compound to study hypothermia induction in animal models.

Mechanism of Action

This compound exerts its hypothermic effects by activating neurotensin receptors 1 (NTSR1) and 2 (NTSR2) in the central nervous system, particularly within the median preoptic nucleus (MnPO) of the hypothalamus, a key region for thermoregulation. The activation of NTSR1 on neurons and NTSR2 on astrocytes leads to an increased firing rate of preoptic GABAergic neurons. This neuronal activity is believed to inhibit heat production and promote heat loss, resulting in a regulated decrease in core body temperature. The beneficial effects of this induced hypothermia are attributed to a reduction in oxygen consumption and metabolic stress.

Quantitative Data Summary

The following tables summarize the quantitative data from studies utilizing this compound to induce hypothermia.

Table 1: Dose-Response and Temperature Modulation

| Animal Model | Route of Administration | Dose | Peak Hypothermic Effect | Duration of Effect | Reference |

| Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Rapid reduction, peak at 2 hours post-injection | Transient, recovery starts around 12 hours | |

| Rat (VFCA model) | Intravenous (i.v.) infusion | 8 mg/kg/h | Decrease from 37°C to 34°C | Maintained for 2.5 hours | |

| Mouse | Intracerebroventricular (i.c.v.) | Not specified | Potent and long-lasting hypothermia | Long-lasting |

Table 2: Efficacy in Preclinical Models

| Preclinical Model | Animal | This compound Treatment | Key Findings | Reference |

| Endotoxic Shock (LPS-induced) | Mouse | 10 mg/kg i.p. 30 min after LPS | Ameliorated clinical presentation and lethality rates. | |